Benzoxazole, 2-[(difluoromethyl)thio]-

Catalog No.
S15849935
CAS No.
M.F
C8H5F2NOS
M. Wt
201.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoxazole, 2-[(difluoromethyl)thio]-

Product Name

Benzoxazole, 2-[(difluoromethyl)thio]-

IUPAC Name

2-(difluoromethylsulfanyl)-1,3-benzoxazole

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

InChI

InChI=1S/C8H5F2NOS/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H

InChI Key

NLOMLGNIZUHTKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC(F)F

Benzoxazole, 2-[(difluoromethyl)thio]- is an organic compound classified as a heterocyclic compound. It features a benzoxazole ring that is substituted with a difluoromethylsulfanyl group. The molecular formula for this compound is C8H5F2NOSC_8H_5F_2NOS, and it has a molecular weight of approximately 201.20 g/mol. The presence of the difluoromethyl group enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science .

Due to its functional groups:

  • Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: It can be reduced to yield thiols or other reduced derivatives.
  • Substitution: The benzoxazole ring is capable of electrophilic or nucleophilic substitution reactions, leading to the formation of halogenated derivatives or other substituted benzoxazoles.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.
  • Reduction Products: Thiols.
  • Substitution Products: Various substituted benzoxazole derivatives.

Benzoxazole, 2-[(difluoromethyl)thio]- exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as a building block in pharmaceuticals targeting specific enzymes or receptors. Its mechanism of action involves interactions with molecular targets, where the difluoromethylsulfanyl group can form hydrogen bonds with active sites of enzymes, modulating their activity and influencing biochemical pathways .

Research indicates that compounds related to benzoxazole show a wide spectrum of pharmacological activities, including:

  • Antibacterial
  • Antifungal
  • Anticancer properties .

The synthesis of Benzoxazole, 2-[(difluoromethyl)thio]- typically involves the introduction of the difluoromethylsulfanyl group onto a benzoxazole scaffold. Common methods include:

  • Reaction with Difluoromethyl Sulfide: Benzoxazole reacts with difluoromethyl sulfide in the presence of bases like potassium carbonate, typically conducted in solvents such as dimethylformamide at elevated temperatures.
  • One-Pot Synthesis: Recent methods have explored one-pot strategies utilizing 2-aminophenol and sodium chlorodifluoroacetate to generate various benzoxazole derivatives efficiently .

Benzoxazole, 2-[(difluoromethyl)thio]- has several applications across different fields:

  • Medicinal Chemistry: Used as a precursor for synthesizing pharmaceuticals targeting specific biological pathways.
  • Materials Science: Its unique properties make it suitable for developing advanced materials, including polymers and coatings.
  • Biological Studies: Employed in enzyme mechanism studies and biochemical assays to probe interactions within biological systems .

Studies on the interactions of Benzoxazole, 2-[(difluoromethyl)thio]- with biological targets suggest that it can effectively modulate enzyme activities through specific binding interactions. This property is crucial for its application in drug design and development, particularly concerning its potential therapeutic effects against various diseases .

Benzoxazole, 2-[(difluoromethyl)thio]- can be compared with several similar compounds that also contain benzoxazole moieties:

Compound NameStructure FeaturesUnique Properties
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazoleContains a benzothiazole ringPotentially different biological activities
2-[(Difluoromethyl)sulfanyl]benzoic acidSubstituted benzoic acid derivativeMay exhibit distinct reactivity profiles
2-(Difluoromethyl)-1,3,5-trifluorobenzeneTrifluorinated aromatic compoundEnhanced metabolic stability due to fluorination

Uniqueness

Benzoxazole, 2-[(difluoromethyl)thio]- is unique due to its specific combination of the benzoxazole structure and the difluoromethylsulfanyl group. This combination imparts distinct chemical properties such as enhanced stability and specific reactivity patterns that are valuable for specialized applications in medicinal chemistry and materials science .

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

201.00599128 g/mol

Monoisotopic Mass

201.00599128 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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